molecular formula C17H27NO2 B241383 N-(tert-butyl)-4-(4-propylphenoxy)butanamide

N-(tert-butyl)-4-(4-propylphenoxy)butanamide

货号 B241383
分子量: 277.4 g/mol
InChI 键: OFCCZCSBOKQPDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butyl)-4-(4-propylphenoxy)butanamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B cell receptor signaling, which is essential for the development and function of B cells. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

N-(tert-butyl)-4-(4-propylphenoxy)butanamide binds to the active site of BTK and inhibits its activity. This leads to a decrease in B cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK also leads to a decrease in the production of cytokines and chemokines, which are involved in the recruitment of immune cells to the tumor microenvironment.
Biochemical and Physiological Effects:
Inhibition of BTK by N-(tert-butyl)-4-(4-propylphenoxy)butanamide leads to a decrease in the activation of downstream signaling pathways such as AKT and ERK. This results in a decrease in cell proliferation and an increase in apoptosis in B cell malignancies. In addition, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been shown to modulate the tumor microenvironment by decreasing the production of cytokines and chemokines.

实验室实验的优点和局限性

N-(tert-butyl)-4-(4-propylphenoxy)butanamide is a highly selective inhibitor of BTK, which makes it an attractive candidate for the treatment of B cell malignancies. However, like all drugs, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has limitations. One of the limitations is that it may not be effective in all patients, as some tumors may have acquired resistance to BTK inhibitors. In addition, N-(tert-butyl)-4-(4-propylphenoxy)butanamide may have off-target effects that could lead to unwanted side effects.

未来方向

There are several future directions for the development of N-(tert-butyl)-4-(4-propylphenoxy)butanamide. One direction is the combination of N-(tert-butyl)-4-(4-propylphenoxy)butanamide with other drugs such as venetoclax and rituximab, which have been shown to enhance the anti-tumor activity of N-(tert-butyl)-4-(4-propylphenoxy)butanamide. Another direction is the development of N-(tert-butyl)-4-(4-propylphenoxy)butanamide as a first-line therapy for CLL and NHL. Finally, there is a need to identify biomarkers that can predict response to N-(tert-butyl)-4-(4-propylphenoxy)butanamide, which could help to personalize treatment for patients with B cell malignancies.

合成方法

The synthesis of N-(tert-butyl)-4-(4-propylphenoxy)butanamide involves a multi-step process. The first step is the reaction of 4-propylphenol with tert-butyl bromoacetate to form the corresponding ester. The ester is then hydrolyzed to form the corresponding acid, which is coupled with 4-aminobutanamide to form the final product, N-(tert-butyl)-4-(4-propylphenoxy)butanamide.

科学研究应用

N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been extensively studied for its potential therapeutic use in B cell malignancies. In preclinical studies, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been shown to inhibit BTK activity and induce apoptosis in CLL and NHL cells. In addition, N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been shown to enhance the anti-tumor activity of other drugs such as venetoclax and rituximab.

属性

分子式

C17H27NO2

分子量

277.4 g/mol

IUPAC 名称

N-tert-butyl-4-(4-propylphenoxy)butanamide

InChI

InChI=1S/C17H27NO2/c1-5-7-14-9-11-15(12-10-14)20-13-6-8-16(19)18-17(2,3)4/h9-12H,5-8,13H2,1-4H3,(H,18,19)

InChI 键

OFCCZCSBOKQPDI-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC(C)(C)C

规范 SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC(C)(C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。